molecular formula C11H11FN2 B13942160 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 81329-48-8

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B13942160
CAS No.: 81329-48-8
M. Wt: 190.22 g/mol
InChI Key: ZIJUTMPYXMDKLO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at position 1 and methyl groups at positions 3 and 5 makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Temperature: Moderate heating (around 80-100°C)

    Solvent: Ethanol or methanol

    Catalyst/Base: Sodium acetate or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products:

    Oxidation: Pyrazole oxides

    Reduction: Hydropyrazoles

    Substitution: Halogenated or acylated derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: Lacks one methyl group compared to the target compound.

    1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Methyl group at position 5 instead of 3.

    1-(4-Fluorophenyl)-1H-pyrazole: No methyl groups.

Uniqueness: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole stands out due to the presence of both methyl groups at positions 3 and 5, which may enhance its stability, reactivity, and biological activity compared to its analogs.

Properties

CAS No.

81329-48-8

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3

InChI Key

ZIJUTMPYXMDKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C

Origin of Product

United States

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